molecular formula C13H22N2O2 B13518713 Tert-butyl4-(1-cyanoethyl)piperidine-1-carboxylate

Tert-butyl4-(1-cyanoethyl)piperidine-1-carboxylate

Cat. No.: B13518713
M. Wt: 238.33 g/mol
InChI Key: UKXMZNNVFSPOMA-UHFFFAOYSA-N
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Description

tert-Butyl4-(1-cyanoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyanoethyl substituent at the 4-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactions at other functional sites .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3

InChI Key

UKXMZNNVFSPOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reported Synthetic Route Example

A representative synthetic sequence for a closely related compound, tert-butyl 4-cyanopiperidine-1-carboxylate (a structural analog), provides insight into preparation methods that can be adapted for the 1-cyanoethyl derivative.

Step Reaction Conditions Procedure Summary Yield
Boc protection of 4-aminopiperidine Reaction with di-tert-butyl dicarbonate (Boc2O) in solvent at ambient temperature Protects piperidine nitrogen to form N-Boc-4-aminopiperidine High (>90%)
Introduction of cyanomethyl group Reaction with cyanomethyl halide or cyanide source under basic conditions Substitution at 4-position to install cyanomethyl or cyanoethyl group Moderate to high (70-95%)
Purification Crystallization or chromatography Isolation of pure tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate Variable

This general approach is supported by data from Ambeed and other chemical suppliers, which describe similar procedures for tert-butyl 4-cyanopiperidine-1-carboxylate with yields up to 95% under mild conditions (room temperature, 0.75 to 72 hours reaction time) using reagents such as hydrogen chloride in 1,4-dioxane or sodium hydrogen sulfide in N,N-dimethylformamide.

Detailed Reaction Conditions and Yields

Compound Reagents & Solvents Temperature Time Yield Notes
tert-Butyl 4-cyanopiperidine-1-carboxylate 4N HCl in 1,4-dioxane 20 °C 0.75 h >90% TLC monitoring, product as HCl salt
N-Boc-4-cyanopiperidine HCl in ethyl acetate 20 °C 1 h 2.12 g isolated White solid, direct use in next step
4-Thioamide intermediate Sodium hydrogen sulfide, ammonium chloride, DMF 20 °C 72 h 95% Stirred mechanically, precipitation on water quench

These conditions illustrate the mild and efficient nature of the synthetic steps, highlighting the use of common reagents and solvents with good yields and operational simplicity.

Mechanistic Considerations

  • The cyanation step typically involves nucleophilic attack by cyanide on an activated intermediate, such as a halide or a leaving group-substituted piperidine derivative.
  • The tert-butyl carbamate protection stabilizes the nitrogen center, preventing side reactions during cyanation.
  • The reaction with hydrogen chloride facilitates formation of hydrochloride salts, improving product isolation and purity.
  • Extended reaction times (up to 72 hours) in polar aprotic solvents like DMF allow for complete conversion in sulfur-containing transformations.

Comparative Analysis with Related Compounds

Several related compounds such as tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate share similar synthetic routes and reagents, providing a framework for the preparation of the 1-cyanoethyl derivative.

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Group Typical Yield Reference
tert-Butyl 4-cyanopiperidine-1-carboxylate 91419-52-2 210.27 Nitrile at 4-position Up to 95%
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate 256411-39-9 222.29 Cyanomethyl substituent Moderate to high
tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate 197569-11-2 222.29 Cyanomethylene substituent Not specified

This comparison indicates that the preparation of the 1-cyanoethyl derivative likely follows analogous synthetic routes with adjustments for the additional ethyl group adjacent to the nitrile.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

The following table summarizes key analogs and their substituents, highlighting how structural variations impact physicochemical and biological properties:

Compound Name Substituent at 4-Position CAS Number Key Properties/Applications Reference
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate –COCH2CN 206989-61-9 High similarity (0.92); ketone-cyano hybrid
tert-Butyl 4-cyanopiperidine-1-carboxylate –CN 362703-34-2 Direct cyano group; simpler structure
tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate –SO2C6H4CN 797750-44-8 Sulfonyl group enhances polarity
tert-Butyl 4-(5-amino-6-methoxyindazol-2-yl)piperidine-1-carboxylate Heterocyclic indazolyl group N/A Antiprotozoal activity
tert-Butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate –CH2C(CN)SO2Cl 2171802-20-1 Reactive intermediate for synthesis

Key Observations:

  • Electron-Withdrawing Effects: Cyano groups (–CN) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, tert-butyl 4-cyanopiperidine-1-carboxylate may participate in cycloaddition or reduction reactions.
  • Biological Activity : Analogs with heterocyclic substituents (e.g., indazolyl) exhibit antiprotozoal activity, though potency varies with substituent position and electronics .

Regulatory and Industrial Relevance

  • High-Throughput Applications : Boc-protected piperidines are utilized in automated synthesis platforms, such as crystallography pipelines using SHELX software .

Biological Activity

Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol
  • IUPAC Name : Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate
  • CAS Number : 22248390

The biological activity of Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyanoethyl group may enhance its lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like diabetes or obesity .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of piperidine compounds, including Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate, demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound was tested at different concentrations, revealing a minimum inhibitory concentration (MIC) that suggests potential for further development as an antimicrobial agent .

CompoundMIC (µg/mL)Target Bacteria
Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate32Staphylococcus aureus
Control (Standard Antibiotic)16Staphylococcus aureus

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate on breast cancer cell lines (MDA-MB-231). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting significant potency compared to established chemotherapeutic agents .

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5030

Synthesis Methods

The synthesis of Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative : Starting from commercially available piperidine derivatives.
  • Nucleophilic Addition : The introduction of the cyanoethyl group through nucleophilic addition reactions.
  • Carboxylation : The tert-butyl ester group is introduced via standard esterification techniques.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl4-(1-cyanoethyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting tert-butyl piperidine derivatives with cyanoethylating agents (e.g., acrylonitrile derivatives) under basic conditions. Critical parameters include:
  • Temperature control : Maintaining 0–5°C during exothermic steps to avoid side reactions .
  • Catalyst/base selection : Use of triethylamine or DBU to facilitate deprotonation and intermediate stabilization .
  • Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane enhance reaction homogeneity .
    Post-synthesis purification via silica gel column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of This compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and resolves stereoisomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .
  • Infrared Spectroscopy (IR) : Detects functional groups like nitrile (C≡N stretch at ~2250 cm⁻¹) .

Q. What safety precautions are necessary when handling This compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of this compound when using similar synthetic protocols?

  • Methodological Answer: Discrepancies often arise from:
  • Reagent stoichiometry : Use Karl Fischer titration to ensure anhydrous conditions for moisture-sensitive reagents .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) with UV visualization to identify incomplete conversions .
  • By-product analysis : Employ LC-MS to detect side products (e.g., hydrolysis intermediates) and adjust reaction time/temperature accordingly .

Q. What experimental strategies are recommended to assess the stability of This compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C for 24–72 hours .
  • Kinetic analysis : Use HPLC to quantify degradation products and calculate rate constants (k) for Arrhenius modeling .
  • Solid-state stability : Store samples at 25°C/60% RH and analyze crystallinity via X-ray powder diffraction (XRPD) to detect amorphous phase formation .

Q. How can molecular modeling tools like SHELX or ORTEP-III aid in understanding the conformational flexibility of This compound?

  • Methodological Answer:
  • Crystallographic refinement : SHELX refines X-ray data to resolve bond angles and torsional strain in the piperidine ring .
  • ORTEP-III visualization : Generates 3D models to analyze steric hindrance between the tert-butyl and cyanoethyl groups .
  • Density Functional Theory (DFT) : Predicts energy-minimized conformers and compares them with experimental data .

Q. What strategies can be employed to enhance the enantiomeric purity of This compound during asymmetric synthesis?

  • Methodological Answer:
  • Chiral catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions to induce asymmetry .
  • Chiral chromatography : Employ Chiralcel OD-H or AD-H columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for This compound reported in different studies?

  • Methodological Answer:
  • Solvent effects : Re-acquire spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess peak splitting variations .
  • Dynamic NMR : Conduct variable-temperature NMR to detect conformational exchange broadening (e.g., chair-flipping in piperidine) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Q. What computational approaches can reconcile discrepancies between predicted and observed binding affinities of This compound in enzyme assays?

  • Methodological Answer:
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify transient binding pockets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values to compare experimental vs. in silico binding energies .
  • Docking validation : Use AutoDock Vina with cryo-EM structures to refine pose predictions .

Experimental Design

Q. Q. How can researchers design a high-throughput screening protocol to evaluate the biological activity of This compound derivatives?

  • Methodological Answer:
  • Plate-based assays : Use 384-well plates with fluorescence polarization (FP) or time-resolved FRET (TR-FRET) readouts .
  • Dose-response curves : Test 10 concentrations (0.1 nM–100 µM) in triplicate to calculate IC50 values .
  • Counter-screening : Include off-target assays (e.g., CYP450 inhibition) to assess selectivity .

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